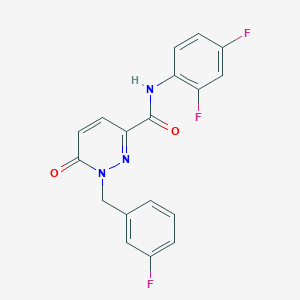![molecular formula C23H19N3O2 B2773170 4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether CAS No. 685107-63-5](/img/structure/B2773170.png)
4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a structurally diverse pyridinium salt . It is quite familiar in many natural products and bioactive pharmaceuticals . It is offered by Benchchem for CAS No. 685107-63-5.
Synthesis Analysis
Pyridinium salts, which this compound is a part of, have been highlighted in terms of their synthetic routes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by quantum-chemical calculations, NMR spectroscopy, and X-Ray diffraction analysis .Chemical Reactions Analysis
Pyridinium salts have been studied for their reactivity . They have played an intriguing role in a wide range of research topics .Aplicaciones Científicas De Investigación
Antioxidant Activity
Phenyl ether derivatives, including methoxyphenyl compounds, have shown potential in antioxidant activity. Studies involving marine-derived fungi have led to the isolation of new phenyl ether derivatives demonstrating strong antioxidant capabilities, comparable to those of ascorbic acid, suggesting their potential in pharmaceutical and nutraceutical applications (Lan-lan Xu et al., 2017).
Material Science and Engineering
Compounds with methoxyphenyl structures have been utilized in the synthesis of novel materials, such as polyimides and liquid crystal compounds. These materials exhibit exceptional thermal stability, making them suitable for advanced engineering applications. The synthesis and properties of novel polyimides derived from bis(aminophenoxy) phenyl pyridine with dianhydride monomers highlight their solubility and thermal stability, indicating their utility in high-performance materials (Shu-jiang Zhang et al., 2005).
Synthetic Methodologies
Methoxyphenyl compounds are valuable intermediates in organic synthesis, offering pathways to various complex molecules. The FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols demonstrates an efficient method for the synthesis of alcohols, indicating their importance in synthetic organic chemistry (Y. Sawama et al., 2015).
Antiviral and Antiretroviral Activity
Research into pyrimidine derivatives containing methoxyphenyl groups has shown significant antiretroviral activity, particularly against HIV. These compounds offer a promising avenue for the development of new antiviral drugs with potential applications in the treatment of viral infections (D. Hocková et al., 2003).
Environmental Science
Methoxylated polybrominated diphenyl ethers (MeO-PBDEs), related to the compound of interest, have been studied for their natural occurrence and potential as natural products. This research suggests an environmental aspect to these compounds, highlighting their presence in marine ecosystems and their bioaccumulation in aquatic animals (Emma L. Teuten et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Pyridinium salts have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . This suggests potential future directions for the study and application of this compound.
Propiedades
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-18-10-6-16(7-11-18)20-15-25-23(21-5-3-4-14-24-21)26-22(20)17-8-12-19(28-2)13-9-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYSVPNOJCHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)
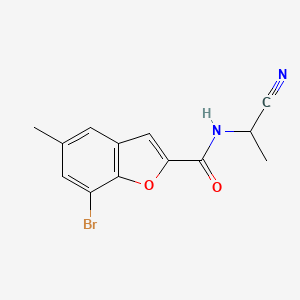
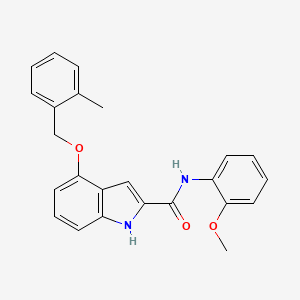
![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)

![5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide](/img/structure/B2773101.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)
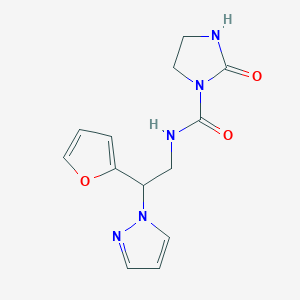
![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)
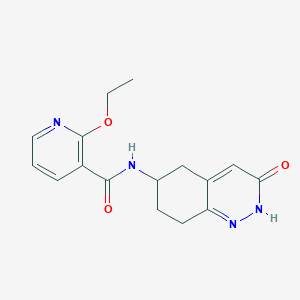
![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)
